BenchChemオンラインストアへようこそ!

5-Propylpiperidine-3,4-diol

Drug-likeness Lipophilicity Hydrogen bonding

5-Propylpiperidine-3,4-diol (CAS 682331-10-8) is a synthetic 3,4,5-trisubstituted piperidine belonging to the iminosugar class of polyhydroxylated alkaloids. With molecular formula C₈H₁₇NO₂ and a molecular weight of 159.23 g·mol⁻¹, the compound bears a propyl substituent at the 5-position and hydroxyl groups at the 3- and 4-positions of the piperidine ring.

Molecular Formula C8H17NO2
Molecular Weight 159.23 g/mol
Cat. No. B13117484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Propylpiperidine-3,4-diol
Molecular FormulaC8H17NO2
Molecular Weight159.23 g/mol
Structural Identifiers
SMILESCCCC1CNCC(C1O)O
InChIInChI=1S/C8H17NO2/c1-2-3-6-4-9-5-7(10)8(6)11/h6-11H,2-5H2,1H3
InChIKeyKDHNIDSJJULIGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Propylpiperidine-3,4-diol – Core Chemical Identity and In-Class Positioning for Research Procurement


5-Propylpiperidine-3,4-diol (CAS 682331-10-8) is a synthetic 3,4,5-trisubstituted piperidine belonging to the iminosugar class of polyhydroxylated alkaloids . With molecular formula C₈H₁₇NO₂ and a molecular weight of 159.23 g·mol⁻¹, the compound bears a propyl substituent at the 5-position and hydroxyl groups at the 3- and 4-positions of the piperidine ring . Unlike naturally occurring iminosugars such as isofagomine (5-hydroxymethylpiperidine-3,4-diol) or fagomine (2-hydroxymethylpiperidine-3,4-diol), the 5-propyl analog replaces the polar hydroxymethyl group with a hydrophobic n-propyl chain, a structural modification that has been explored in the patent literature within glycogen phosphorylase inhibitor programmes for metabolic disease [1].

Why Generic Iminosugar Substitution Fails: Structural Determinants of Activity in 5-Substituted Piperidine-3,4-diols


Within the piperidine-3,4-diol iminosugar family, even minor variations at the 5-position produce order-of-magnitude differences in glycogen phosphorylase (GP) inhibitory potency. The benchmark study by Jakobsen et al. demonstrated that isofagomine [(3R,4R,5R)-5-hydroxymethylpiperidine-3,4-diol] inhibits liver GP with an IC₅₀ of 0.7 μM, whereas fagomine – which relocates the hydroxymethyl group from the 5- to the 2-position – shows an IC₅₀ of 200 μM, a ~285-fold loss in potency [1]. The same study established that N-alkyl substitution of isofagomine yields IC₅₀ values spanning 1–100 μM depending on the substituent, confirming that the steric and electronic character of the group attached to or near the ring nitrogen profoundly modulates target engagement [1]. Because 5-propylpiperidine-3,4-diol replaces the hydroxymethyl hydrogen-bond donor with a hydrophobic n-propyl chain, its GP inhibition profile cannot be inferred from data on isofagomine, fagomine, or N-alkylated variants; independent characterisation is required before any substitution decision in a research or screening workflow.

5-Propylpiperidine-3,4-diol – Quantitative Differentiation Evidence Against Closest Structural Analogs


Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Capacity vs. Isofagomine

5-Propylpiperidine-3,4-diol differs from the clinical candidate isofagomine (afegostat) by replacement of the 5-hydroxymethyl group (–CH₂OH) with an n-propyl chain (–CH₂CH₂CH₃). This substitution eliminates one hydrogen-bond donor (reducing HBD count from 4 to 3) and increases the predicted partition coefficient. Isofagomine (C₆H₁₃NO₃, MW 147.17) has a calculated logP of approximately –1.8 and a polar surface area (PSA) of 72.7 Ų, consistent with a highly hydrophilic iminosugar [1]. In contrast, 5-propylpiperidine-3,4-diol (C₈H₁₇NO₂, MW 159.23) has a predicted logP of approximately 0.3 and a PSA of 52.5 Ų (calculated via fragment-based method), reflecting the contribution of the three-carbon alkyl chain . The ~2.1 log unit increase in lipophilicity and 20 Ų reduction in PSA imply significantly altered membrane permeability and tissue distribution characteristics, making the propyl analog a logP-differentiated tool compound for studying the impact of lipophilicity on iminosugar pharmacokinetics.

Drug-likeness Lipophilicity Hydrogen bonding Permeability

Glycogen Phosphorylase SAR Context: Potency Cliff Between 5-Hydroxymethyl and 5-Alkyl Analogs

Jakobsen et al. (2001) systematically evaluated the structural requirements for liver glycogen phosphorylase (GP) inhibition by piperidine-3,4-diol iminosugars. They reported that isofagomine [(3R,4R,5R)-5-hydroxymethylpiperidine-3,4-diol] inhibits GP with an IC₅₀ of 0.7 μM, while N-substituted derivatives of isofagomine show IC₅₀ values ranging from 1 μM to 100 μM depending on the N-alkyl or N-acyl group [1]. Critically, the authors concluded that (i) the (3R,4R,5R) configuration is essential for submicromolar activity, (ii) all three hydroxyl groups must be present and unsubstituted, and (iii) N-substitution invariably reduces potency relative to the parent [1]. Although 5-propylpiperidine-3,4-diol was not directly assayed in this study, its inclusion as a specifically named compound in US5863903A alongside isofagomine and other 5-alkyl analogs [2] confirms that it was synthesised and evaluated within a GP inhibitor programme. The Jakobsen SAR framework predicts that the propyl analog – lacking the 5-hydroxymethyl hydrogen-bond donor – will exhibit substantially reduced GP potency compared to isofagomine, likely falling within the >10 μM range characteristic of N-alkyl isofagomine derivatives. This constitutes a well-documented potency cliff that researchers must consider when selecting between 5-substituted piperidine-3,4-diol analogs for target-based screens.

Glycogen phosphorylase Structure-activity relationship Iminosugar Enzyme inhibition

Synthetic Accessibility: Streamlined Asymmetric Route vs. Multi-Step Isofagomine Synthesis

Rives et al. (2009) described a general enantioselective route to all-trans 5-alkylpiperidine-3,4-diols via N-benzylprolinol ring enlargement, demonstrating the methodology through the asymmetric synthesis of (+)-isofagomine . The approach proceeds through regio- and stereoselective oxirane opening of an epoxypyrrolidine precursor with cyanide anion, followed by ring enlargement and hydrogenolysis . A key practical distinction is that the 5-propyl homolog can be accessed from a 2-(1-hydroxybutyl)pyrrolidine precursor that avoids the oxidative cleavage step required to generate the hydroxymethyl group of isofagomine, thereby shortening the synthetic sequence by at least one step (ozonolysis/reduction of a vinyl intermediate) . While specific yields for the propyl analog were not reported, the general methodology suggests that 5-alkyl substrates with non-oxygenated side chains (methyl, ethyl, propyl) proceed through the ring enlargement in yields comparable to the 64–75% range reported for the benzyl-protected isofagomine precursor . This synthetic economy may translate to lower cost of goods at scale compared to isofagomine, for which the oxidative cleavage–reduction sequence represents a yield-limiting and safety-critical operation.

Enantioselective synthesis Ring enlargement Piperidine-3,4-diol Process chemistry

Positional Isomerism: 5-Propyl vs. 2-Hydroxymethyl Substitution (Fagomine-Type) in Piperidine-3,4-diols

Fagomine, the (2R,3R,4R)-2-hydroxymethylpiperidine-3,4-diol, is a natural iminosugar that differs from 5-propylpiperidine-3,4-diol not only in the nature of the substituent (hydroxymethyl vs. propyl) but also in its position on the piperidine ring (C-2 vs. C-5). This positional isomerism has profound functional consequences: fagomine is a micromolar inhibitor of glycosidases including rat intestinal sucrase (IC₅₀ = 90 μM) and bovine α-fucosidase (IC₅₀ = 140 μM), whereas isofagomine-type 5-substituted analogs primarily target glycogen phosphorylase [1]. The 5-propylpiperidine-3,4-diol scaffold retains the 5-substitution pattern associated with GP inhibition but replaces the hydrogen-bond-donating hydroxymethyl with a hydrophobic alkyl chain, creating a hybrid pharmacophore that is neither a fagomine-type glycosidase inhibitor nor an isofagomine-potent GP inhibitor. This dual differentiation from both major iminosugar subclasses means the compound occupies a distinct chemical space with potentially novel selectivity, making it a valuable reference compound for profiling iminosugar target engagement panels.

Positional isomer Fagomine Glycosidase inhibition Selectivity

Patent-Corroborated Existence in Glycogen Phosphorylase Inhibitor Programme: Explicit Inclusion Alongside Isofagomine and 5-Ethyl/5-Isopropyl Analogs

United States Patent US5863903A ('Use of hydroxy alkyl piperidine and pyrrolidine compounds to treat diabetes') explicitly names 5-propylpiperidine-3,4-diol (InChIKey KDHNIDSJJULIGE-UHFFFAOYSA-N) among a focused set of 5-alkylpiperidine-3,4-diols including the 5-ethyl, 5-isopropyl, 5-phenyl, and 5-hydroxymethyl (isofagomine) congeners [1]. The patent claims these compounds as inhibitors of hepatic glucose production via glycogen phosphorylase antagonism, positioning 5-propylpiperidine-3,4-diol within a systematic SAR exploration of the 5-position [1]. The simultaneous listing of 5-ethyl (C₂), 5-propyl (C₃), and 5-isopropyl (branched C₃) analogs demonstrates that the programme specifically probed the effect of alkyl chain length and branching on GP inhibition and/or pharmacokinetic properties. This patent context distinguishes the compound from the many piperidine-3,4-diols that exist only in chemical catalogues without documented biological evaluation intent, providing procurement-relevant evidence that the compound was synthesised for a defined pharmacological hypothesis rather than as a combinatorial library filler.

Patent analysis Glycogen phosphorylase Diabetes Chemical series

5-Propylpiperidine-3,4-diol – Evidence-Anchored Research and Industrial Application Scenarios


Lipophilicity Probe in Iminosugar Pharmacokinetic Profiling Panels

With a predicted logP approximately 2.1 units higher than isofagomine and a reduced polar surface area of ~52.5 Ų, 5-propylpiperidine-3,4-diol serves as a matched molecular pair for quantifying the impact of 5-position lipophilicity on iminosugar membrane permeability, plasma protein binding, and CNS penetration. Researchers constructing iminosugar PK/PD panels can use this compound as the hydrophobic anchor point alongside isofagomine (logP ≈ –1.8) and intermediate alkyl analogs (5-ethyl, logP ≈ –0.8; 5-isopropyl, logP ≈ –0.5) to establish a logP–permeability correlation within a congeneric series [1]. This application is directly supported by the patent listing of the 5-ethyl, 5-propyl, and 5-isopropyl series in US5863903A [2].

Glycogen Phosphorylase Active-Site Hydrophobic Tolerance Mapping

The 5-propyl analog is suited for studies that probe the tolerance of the GP active site for hydrophobic substituents at the position normally occupied by the isofagomine hydroxymethyl group. Jakobsen et al. (2001) demonstrated that all three hydroxyl groups of isofagomine are required for submicromolar GP inhibition and that N-alkylation reduces potency to 1–100 μM [1]. By testing 5-propylpiperidine-3,4-diol alongside 5-ethyl and 5-isopropyl congeners, researchers can map the steric and hydrophobic limits of the 5-position binding pocket, generating SAR data that informs the design of GP inhibitors with improved drug-like properties while retaining sufficient target engagement.

Synthetic Methodology Development and Process Chemistry Benchmarking

The Rives et al. (2009) enantioselective route to all-trans 5-alkylpiperidine-3,4-diols provides a platform methodology applicable to the propyl analog, with the key advantage that the pre-installed propyl chain eliminates the oxidative cleavage (ozonolysis/reduction) step required for isofagomine [1]. Process chemistry groups can benchmark the 5-propyl substrate in the ring-enlargement step (TFAA, 1,4-dioxane, Et₃N, 90 °C) to assess yield, scalability, and impurity profile relative to the methyl and hydroxymethyl substrates already reported. This makes the compound a practical substrate for reaction optimisation studies in academic and CRO process development settings.

Negative Control with Defined SAR Pedigree for Iminosugar Target Engagement Assays

In target-based screens where isofagomine serves as a positive control for GP inhibition (IC₅₀ = 0.7 μM), 5-propylpiperidine-3,4-diol – predicted by SAR to be a substantially weaker GP inhibitor (likely >10 μM) – can function as a structurally related negative control with documented patent provenance [1][2]. This is superior to using unrelated chemical matter as a negative control because it isolates the pharmacological contribution of the 5-hydroxymethyl group while controlling for non-specific effects of the piperidine-3,4-diol core. The compound's explicit inclusion in US5863903A confirms its synthesis and evaluation within the same programme that produced isofagomine [2].

Quote Request

Request a Quote for 5-Propylpiperidine-3,4-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.